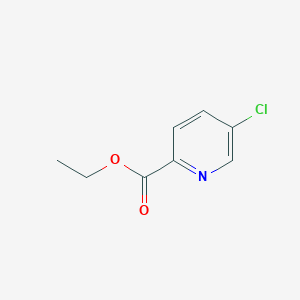

Ethyl 5-Chloropyridine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-2-12-8(11)7-4-3-6(9)5-10-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBBWTPLBRZIOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572548 | |

| Record name | Ethyl 5-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128072-93-5 | |

| Record name | Ethyl 5-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-chloropyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 5-chloropyridine-2-carboxylate, a significant compound in various chemical syntheses. This document outlines its key physical and chemical characteristics, details relevant experimental protocols, and presents logical and experimental workflows through structured diagrams.

Core Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below, providing a consolidated resource for laboratory and research applications.

| Property | Value | Source |

| Molecular Formula | C8H8ClNO2 | [1][2] |

| Molar Mass | 185.61 g/mol | [1][2] |

| Melting Point | 47-50 °C | [1][3] |

| Boiling Point | 263.4 ± 20.0 °C (Predicted) | [1][3] |

| Density | 1.245 ± 0.06 g/cm³ (Predicted) | [1][3] |

| Flash Point | 113.125 °C | [1] |

| Vapor Pressure | 0.01 mmHg at 25°C | [1] |

| pKa | -0.46 ± 0.10 (Predicted) | [1][3] |

| Refractive Index | 1.525 | [1] |

| Solubility | Poorly soluble in water, soluble in organic solvents. | [1] |

| Storage Condition | Under inert gas (nitrogen or Argon) at 2-8°C. | [1][3] |

Spectral Data

Spectral analysis is crucial for the structural elucidation and confirmation of this compound.

-

¹H NMR (250 MHz, CDCl₃) δ ppm: 8.63-8.76 (1H, m), 8.10 (1H, d, J=8.4Hz), 7.82 (1H, dd, J=8.5, 2.4Hz), 4.49 (2H, q, J=7.2Hz), 1.45 (3H, t, J=7.2Hz).[3]

-

LCMS: Calculated MH+ of 186; measured value of 98% (MH+) m/z 186 with a retention time (Rt) of 1.13 min.[3]

The following diagram illustrates the correlation between the proton NMR signals and the molecular structure of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of key physicochemical properties are provided below.

This protocol describes a common method for the synthesis of the title compound from 5-Chloropyridine-2-carboxylic acid.[3]

Materials:

-

5-Chloropyridine-2-carboxylic acid (1.0 g, 6.35 mmol)

-

Concentrated HCl

-

H₂SO₄ (0.1 ml)

-

Ethanol (EtOH, 10 ml)

-

Ethyl acetate (EtOAc, 50 ml)

-

Saturated NaHCO₃ solution (25 ml)

-

Brine (25 ml)

-

MgSO₄

Procedure:

-

A mixture of 5-Chloropyridine-2-carboxylic acid and concentrated HCl is prepared.

-

H₂SO₄ and EtOH are added to the mixture.

-

The reaction is heated at 80 °C for 16 hours.

-

After the reaction is complete, the mixture is cooled and concentrated under reduced pressure.

-

The resulting residue is dissolved in EtOAc.

-

The organic phase is washed sequentially with saturated NaHCO₃ solution and brine.

-

The organic phase is then dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the final product.

The workflow for this synthesis is visualized in the following diagram.

The melting point of a solid organic compound is a key physical property for identification and purity assessment.[4]

Apparatus:

-

Melting point apparatus (e.g., Vernier melt station)

-

Capillary tubes

-

Sample of this compound

Procedure:

-

A small, dry sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

The boiling point is determined using a simple distillation apparatus.[4]

Apparatus:

-

Round-bottom flask

-

Distillation head

-

Condenser

-

Thermometer

-

Receiving flask

-

Heating mantle

Procedure:

-

The liquid sample is placed in the round-bottom flask.

-

The distillation apparatus is assembled.

-

The liquid is heated to its boiling point.

-

The temperature is recorded when the vapor temperature stabilizes at the thermometer bulb during distillation. This stable temperature is the boiling point.

The logical relationship for identifying an unknown organic compound based on its physical properties is outlined in the diagram below.

References

A Technical Guide to the Solubility of Ethyl 5-Chloropyridine-2-Carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl 5-chloropyridine-2-carboxylate, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a consolidated view of its qualitative solubility, along with detailed, established experimental protocols for determining its solubility in various organic solvents.

Core Concepts and Physicochemical Properties

This compound (CAS No: 128072-93-5) is a solid at room temperature with a melting point between 47-50°C.[1][2] General literature describes it as being poorly soluble in water but readily soluble in organic solvents.[1] Its molecular structure, featuring both a polar pyridine ring and an ethyl ester group, suggests a degree of solubility in a range of organic solvents with varying polarities.

Qualitative Solubility Data

While precise quantitative data is scarce, a qualitative understanding of its solubility can be inferred from solvents used in its synthesis and general chemical principles. The compound is noted to be soluble in methanol.[3] Synthesis procedures also indicate its solubility in solvents such as ethanol, dioxane, and dichloromethane.[3][4]

For practical laboratory applications, the following table summarizes the expected qualitative solubility of this compound in a selection of common organic solvents. This information is derived from available data and the general behavior of similar pyridine derivatives.[5][6][7]

| Solvent Class | Solvent Examples | Expected Qualitative Solubility | Rationale |

| Protic Solvents | Methanol, Ethanol | Soluble | Used as a solvent in its synthesis, indicating good solubility.[3][4] |

| Dipolar Aprotic Solvents | Acetonitrile, DMSO, DMF | Likely Soluble | The polarity of these solvents should facilitate the dissolution of the polar pyridine moiety.[7] |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | Dichloromethane is used as a solvent in reactions involving this compound.[3] |

| Ethers | Diethyl ether, Dioxane | Moderately Soluble | Dioxane has been used in its synthesis.[3] |

| Aromatic Hydrocarbons | Toluene | Sparingly Soluble to Soluble | Often used in related synthetic preparations. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble | The non-polar nature of these solvents is less likely to dissolve the polar compound effectively. |

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, standardized experimental methods are required. The following protocols are established and widely used for determining the solubility of solid compounds in organic solvents.[8]

Gravimetric Method for Saturated Solutions

This is a classic and highly accurate method for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to the chosen organic solvent in a sealed vial or flask.

-

Agitate the mixture at a constant, controlled temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the solution to stand undisturbed for a short time to let the excess solid settle.

-

Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by centrifugation followed by decantation, or by filtration through a syringe filter (ensure the filter material is compatible with the solvent).

-

-

Solvent Evaporation and Mass Determination:

-

Accurately transfer a known volume or mass of the clear, saturated solution into a pre-weighed, dry container.

-

Evaporate the solvent completely under controlled conditions. A vacuum oven at a temperature below the compound's melting point is ideal to prevent degradation.

-

Once the solvent is fully evaporated, weigh the container with the solid residue.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula: Solubility ( g/100 mL) = [(Mass of container with residue - Mass of empty container) / Volume of solution taken (mL)] x 100

-

UV-Vis Spectrophotometric Method

This method is suitable for compounds with a chromophore and can be faster than the gravimetric method.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Step 1).

-

Separate the saturated supernatant as described in Step 2 of the gravimetric method.

-

Dilute an accurately measured volume of the saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound in a new solvent system, a critical step in process development and formulation.

References

- 1. chembk.com [chembk.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. 5-CHLORO-2-FORMYLPYRIDINE | 31181-89-2 [chemicalbook.com]

- 4. This compound | 128072-93-5 [chemicalbook.com]

- 5. jscimedcentral.com [jscimedcentral.com]

- 6. Pyridine [chemeurope.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-chloropyridine-2-carboxylate

This technical guide provides a comprehensive overview of the melting and boiling points of ethyl 5-chloropyridine-2-carboxylate, tailored for researchers, scientists, and professionals in drug development. This document collates critical data, outlines experimental methodologies, and presents logical workflows pertinent to the synthesis and analysis of this compound.

Physicochemical Data Summary

The quantitative data for this compound are summarized in the table below, offering a clear comparison of its key physical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₂ | [1][2] |

| Molar Mass | 185.61 g/mol | [1][2] |

| Melting Point | 47-50 °C | [1] |

| Boiling Point | 263.4 ± 20.0 °C (Predicted) | [1] |

| Density | 1.245 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 113.125 °C | [1] |

| Vapor Pressure | 0.01 mmHg at 25°C | [1] |

| pKa | -0.46 ± 0.10 (Predicted) | [1] |

| Refractive Index | 1.525 | [1] |

Experimental Protocols

Detailed methodologies for the determination of melting and boiling points, as well as a representative synthetic route, are crucial for the replication and verification of these properties.

Melting Point Determination

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Apparatus:

-

Capillary melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate. A rapid heating rate can be used initially, but the rate should be slowed to 1-2 °C per minute as the melting point is approached to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range from the initial to the final temperature.

Boiling Point Determination (General Method)

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Apparatus:

-

Distillation apparatus (including a round-bottom flask, distillation head, condenser, and receiving flask)

-

Heating mantle or oil bath

-

Thermometer (calibrated)

-

Boiling chips

Procedure:

-

Apparatus Setup: The distillation apparatus is assembled. A small volume of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated.

-

Equilibrium: The liquid is brought to a boil, and the vapor is allowed to rise and equilibrate with the thermometer bulb. The thermometer should be positioned so that the top of the bulb is level with the side arm of the distillation head.

-

Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature is the boiling point at the recorded atmospheric pressure.

-

Pressure Correction: If the atmospheric pressure is not at standard pressure (760 mmHg), a nomograph or appropriate formula can be used to correct the observed boiling point.

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of 5-chloropyridine with ethyl formate.[1] While a detailed, peer-reviewed experimental protocol for this specific reaction was not found in the initial search, a general procedure based on this transformation is outlined below.

Reactants:

-

5-chloropyridine

-

Ethyl formate

-

A suitable catalyst (e.g., a strong base like sodium ethoxide)

-

Anhydrous solvent (e.g., ethanol or toluene)

Procedure:

-

Reaction Setup: A solution of the catalyst in the anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: 5-chloropyridine and ethyl formate are added to the flask, typically at a controlled temperature.

-

Reaction: The mixture is stirred at a specific temperature for a set period to allow the reaction to proceed to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is quenched, often with an aqueous solution. The product is then extracted into an organic solvent.

-

Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, for example, by column chromatography or distillation, to yield pure this compound.

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of processes relevant to the synthesis and characterization of this compound.

Caption: A logical workflow for the synthesis and analysis of this compound.

Caption: Experimental workflow for determining the melting and boiling points.

References

In-Depth Technical Guide: ¹H NMR Spectrum of Ethyl 5-chloropyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of Ethyl 5-chloropyridine-2-carboxylate (CAS No: 128072-93-5). The document details the chemical shifts (δ), coupling constants (J), and signal multiplicities, offering a thorough interpretation of the spectrum. A standardized experimental protocol for acquiring the ¹H NMR spectrum is also presented. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development for the structural verification and quality control of this compound.

Molecular Structure and Proton Environment

This compound is a disubstituted pyridine derivative with the chemical formula C₈H₈ClNO₂. The molecule consists of a pyridine ring substituted with a chlorine atom at the 5-position and an ethyl carboxylate group at the 2-position. The protons on the pyridine ring and the ethyl group give rise to distinct signals in the ¹H NMR spectrum, which are crucial for its structural elucidation.

The key proton environments are:

-

Pyridine Ring Protons: H-3, H-4, and H-6.

-

Ethyl Group Protons: Methylene protons (-CH₂-) and methyl protons (-CH₃).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃) on a 250 MHz spectrometer. The resulting data is summarized in the table below.[1]

| Signal Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

| H-6 | 8.63-8.76 | multiplet | - | 1H |

| H-3 | 8.10 | doublet (d) | 8.4 | 1H |

| H-4 | 7.82 | doublet of doublets (dd) | 8.5, 2.4 | 1H |

| -OCH₂CH₃ | 4.49 | quartet (q) | 7.2 | 2H |

| -OCH₂CH₃ | 1.45 | triplet (t) | 7.2 | 3H |

Spectral Interpretation

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the ethyl ester group.

-

Aromatic Region (7.8-8.8 ppm):

-

The proton at the H-6 position is the most deshielded, appearing as a multiplet in the range of 8.63-8.76 ppm .[1] Its downfield shift is attributed to the anisotropic effect of the pyridine nitrogen and the electron-withdrawing effect of the adjacent ester group.

-

The proton at the H-3 position resonates as a doublet at 8.10 ppm with a coupling constant of J = 8.4 Hz.[1] This splitting is due to coupling with the adjacent H-4 proton.

-

The proton at the H-4 position is observed as a doublet of doublets at 7.82 ppm with coupling constants of J = 8.5 Hz and 2.4 Hz.[1] The larger coupling constant (8.5 Hz) arises from the coupling with the H-3 proton, while the smaller coupling constant (2.4 Hz) is due to the long-range coupling with the H-6 proton.

-

-

Aliphatic Region (1.4-4.5 ppm):

-

The methylene protons (-CH₂ -) of the ethyl group appear as a quartet at 4.49 ppm with a coupling constant of J = 7.2 Hz.[1] This splitting pattern is a result of coupling with the three adjacent methyl protons.

-

The methyl protons (-CH₃ ) of the ethyl group give rise to a triplet at 1.45 ppm with a coupling constant of J = 7.2 Hz, due to coupling with the two adjacent methylene protons.[1]

-

Logical Relationships in Proton Coupling

The coupling patterns observed in the ¹H NMR spectrum provide definitive evidence for the connectivity of the protons in the molecule. The following diagram illustrates these relationships.

References

An In-depth Technical Guide on the 13C NMR Chemical Shifts for Ethyl 5-chloropyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Ethyl 5-chloropyridine-2-carboxylate. Due to the limited availability of experimental spectral data in the public domain for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. This information is crucial for the structural elucidation and quality control of this important chemical intermediate in various research and development applications.

Predicted ¹³C NMR Chemical Shift Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions are derived from the analysis of substituent effects on the pyridine ring and comparison with structurally related molecules. The assignments are based on established chemical shift ranges for substituted pyridines and esters.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 164.5 |

| C2 | 148.0 |

| C3 | 125.0 |

| C4 | 139.0 |

| C5 | 135.0 |

| C6 | 151.0 |

| O-C H₂-CH₃ | 62.0 |

| O-CH₂-C H₃ | 14.0 |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The actual experimental values may vary depending on the solvent and other experimental conditions.

Molecular Structure and Atom Numbering

The structure of this compound with the corresponding carbon atom numbering for the predicted ¹³C NMR data is presented below.

Caption: Structure of this compound with atom numbering.

Methodology for ¹³C NMR Prediction

The predicted chemical shifts were determined by considering the known ¹³C NMR data of ethyl nicotinate as a foundational model.[1] Substituent chemical shift (SCS) effects for a chlorine atom on a pyridine ring were then applied to estimate the shifts for the chlorinated analogue.[2] The position of the ester group at C2 was also taken into account by comparing with related pyridine carboxylates.

The general electronic effects influencing the chemical shifts are as follows:

-

Carbonyl Carbon (C=O): This carbon is highly deshielded due to the double bond to one oxygen and a single bond to another, placing its resonance in the typical ester carbonyl region.

-

Pyridine Ring Carbons (C2-C6): The chemical shifts of these carbons are influenced by the electronegativity of the nitrogen atom, the chlorine substituent, and the ethyl carboxylate group. The nitrogen atom generally causes a downfield shift for the adjacent carbons (C2 and C6). The chlorine atom at C5 will deshield C5 and have a smaller effect on the other ring carbons. The ester group at C2 will significantly deshield C2.

-

Ethyl Group Carbons (O-CH₂-CH₃): The methylene carbon (O-CH₂) is deshielded due to its direct attachment to the electronegative oxygen atom. The terminal methyl carbon (CH₃) is the most shielded carbon in the molecule.

Experimental Protocol for ¹³C NMR Spectroscopy

For researchers aiming to acquire experimental data, the following provides a standard protocol for obtaining a ¹³C NMR spectrum.

1. Sample Preparation:

-

Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution and sensitivity.

-

Nucleus: ¹³C

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: Approximately 200-250 ppm (e.g., from -10 to 240 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

-

Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

-

Processing:

-

Apply an exponential window function (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform of the Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

This comprehensive guide provides valuable predicted data and a robust experimental framework for the ¹³C NMR analysis of this compound, aiding researchers in their synthetic and analytical endeavors.

References

Mass Spectrometry Analysis of Ethyl 5-chloropyridine-2-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of Ethyl 5-chloropyridine-2-carboxylate, a key intermediate in pharmaceutical synthesis. This document details experimental protocols, data interpretation, and expected fragmentation patterns, offering valuable insights for researchers and professionals in drug development and analytical chemistry.

Introduction

This compound (C8H8ClNO2, MW: 185.61 g/mol ) is a halogenated pyridine derivative. Its accurate identification and quantification are crucial for process control and quality assurance in pharmaceutical manufacturing. Mass spectrometry, with its high sensitivity and specificity, is the premier technique for the analysis of this compound. This guide will focus on both qualitative and quantitative analysis using mass spectrometry.

Physicochemical Properties and Expected Molecular Ion

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for method development in mass spectrometry.

| Property | Value | Source |

| Molecular Formula | C8H8ClNO2 | PubChem |

| Average Molecular Weight | 185.61 g/mol | PubChem |

| Monoisotopic Mass | 185.0243562 Da | PubChem |

| Predicted MH+ | 186.03163 Da | - |

Table 1: Physicochemical properties of this compound.

Due to the presence of a chlorine atom, the molecular ion region in the mass spectrum is expected to exhibit a characteristic isotopic pattern. The two major isotopes of chlorine are ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[1][2] Consequently, the mass spectrum will show two peaks for the molecular ion: [M]⁺ at m/z 185 (containing ³⁵Cl) and [M+2]⁺ at m/z 187 (containing ³⁷Cl), with a relative intensity ratio of roughly 3:1. In electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 186 and [M+H+2]⁺ at m/z 188, also in a 3:1 ratio.

Mass Spectrometry Fragmentation Analysis

The primary fragmentation pathways are expected to involve the ester group and the pyridine ring. The following diagram illustrates the predicted fragmentation of this compound.

Caption: Predicted EI fragmentation pathway of this compound.

Predicted Fragmentation Table:

| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment Ion | Neutral Loss | Comments |

| 185/187 | [C8H8ClNO2]⁺ | - | Molecular Ion |

| 157/159 | [C6H4ClNO2]⁺ | C2H4 | Loss of ethylene via McLafferty rearrangement |

| 140/142 | [C7H5ClNO]⁺ | •OC2H5 | Loss of ethoxy radical |

| 112/114 | [C5H3ClN]⁺ | CO | Decarbonylation of the m/z 140/142 fragment |

| 105 | [C7H6NO2]⁺ | •Cl | Loss of chlorine radical from the pyridine ring |

| 77 | [C5H4N]⁺ | - | Pyridyl cation (further fragmentation) |

Table 2: Predicted major fragment ions of this compound in EI-MS.

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation

The choice of sample preparation technique depends on the sample matrix.

For Standard Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.

-

Perform serial dilutions from the stock solution to prepare working standards of desired concentrations.

-

The final solvent for injection should be compatible with the mobile phase to ensure good peak shape.

For In-process or Biological Samples (e.g., plasma): A protein precipitation protocol is often sufficient for cleaning up plasma samples for LC-MS analysis.[5]

-

To 100 µL of the plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.

-

Vortex the mixture for 1 minute to precipitate the proteins.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS analysis.

The following workflow diagram illustrates the sample preparation process.

Caption: General workflow for sample preparation of biological samples.

LC-MS/MS Method for Quantification

For quantitative analysis, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method operating in Multiple Reaction Monitoring (MRM) mode is recommended for its high selectivity and sensitivity.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 - 10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Gas Flow Rates: Optimize desolvation and cone gas flows for the specific instrument.

-

MRM Transitions: The precursor ion will be the protonated molecule ([M+H]⁺, m/z 186). Product ions for MRM transitions should be determined by infusing a standard solution of the analyte and performing a product ion scan. Based on the predicted fragmentation, promising product ions would be m/z 140 and 112.

MRM Transitions Table:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| This compound | 186.0 | 140.0 | Optimize | 100 |

| This compound | 186.0 | 112.0 | Optimize | 100 |

| Internal Standard | Select appropriate | Select appropriate | Optimize | 100 |

Table 3: Example MRM transitions for the quantification of this compound. Collision energies need to be optimized for the specific instrument.

The logical relationship for setting up a quantitative LC-MS/MS experiment is depicted below.

References

An In-Depth Technical Guide to the FT-IR Spectrum of Ethyl 5-chloropyridine-2-carboxylate

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Ethyl 5-chloropyridine-2-carboxylate, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines the expected spectral features, a comprehensive experimental protocol for acquiring the spectrum, and a logical workflow for the spectroscopic analysis.

Predicted FT-IR Spectral Data

While a publicly available, experimentally-derived FT-IR spectrum for this compound is not readily accessible, a predicted spectrum can be constructed based on the characteristic absorption frequencies of its constituent functional groups. The following table summarizes the expected significant absorption bands, their corresponding vibrational modes, and predicted wavenumber ranges.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |

| 3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) | Medium to Weak |

| 2980-2850 | C-H Stretch | Aliphatic (Ethyl Group) | Medium |

| 1725-1705 | C=O Stretch | Ester (Carbonyl) | Strong |

| 1600-1550 | C=C Stretch | Aromatic (Pyridine Ring) | Medium |

| 1480-1440 | C=C Stretch | Aromatic (Pyridine Ring) | Medium |

| 1300-1250 | C-O Stretch | Ester | Strong |

| 1150-1000 | C-O Stretch | Ester | Strong |

| 850-750 | C-Cl Stretch | Aryl Halide | Strong to Medium |

| 800-700 | C-H Bend (out-of-plane) | Aromatic (Pyridine Ring) | Strong |

Interpretation of the Spectrum

The FT-IR spectrum of this compound is dominated by several key features. A strong absorption band is anticipated in the region of 1725-1705 cm⁻¹ due to the stretching vibration of the ester carbonyl (C=O) group. The presence of the pyridine ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1440 cm⁻¹ range. The ethyl group will exhibit characteristic aliphatic C-H stretching bands between 2980 and 2850 cm⁻¹. Strong bands corresponding to the C-O stretching of the ester group are expected in the 1300-1000 cm⁻¹ region. The carbon-chlorine (C-Cl) bond will likely produce a strong to medium intensity band in the 850-750 cm⁻¹ range. Finally, out-of-plane C-H bending of the substituted pyridine ring should give rise to strong absorptions in the fingerprint region (below 900 cm⁻¹).

Experimental Protocol: Acquiring the FT-IR Spectrum

The following protocol details the methodology for obtaining a high-quality FT-IR spectrum of this compound, which is expected to be a solid at room temperature.

Objective: To record the mid-infrared spectrum (4000-400 cm⁻¹) of this compound using the Potassium Bromide (KBr) pellet method.

Materials and Equipment:

-

This compound sample

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Potassium Bromide (KBr), spectroscopy grade, desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Spatula

-

Infrared lamp (optional, for drying)

-

Sample holder for the FT-IR spectrometer

Procedure:

-

Sample Preparation:

-

Ensure the agate mortar and pestle are scrupulously clean and dry.

-

Place approximately 1-2 mg of the this compound sample into the mortar.

-

Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.

-

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to minimize scattering of the infrared radiation.

-

-

Pellet Formation:

-

Carefully transfer a portion of the ground mixture into the collar of the pellet-forming die.

-

Distribute the powder evenly to ensure a uniform pellet thickness.

-

Place the plunger into the collar and transfer the die assembly to the hydraulic press.

-

Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet. A transparent pellet indicates good mixing and pressing.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Acquire the FT-IR spectrum of the sample. Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum should be baseline-corrected if necessary.

-

Label the significant absorption peaks with their corresponding wavenumbers (cm⁻¹).

-

Workflow for FT-IR Analysis

The logical flow of an FT-IR experiment, from sample preparation to data interpretation, is a critical aspect of spectroscopic analysis.

Caption: Experimental workflow for obtaining and analyzing the FT-IR spectrum.

Signaling Pathway of FT-IR Spectroscopy

The fundamental process of how an FT-IR spectrometer interacts with a sample to produce a spectrum can be visualized as a signaling pathway.

Caption: The signal pathway in an FT-IR spectrometer.

An In-depth Technical Guide to the UV-Vis Absorption Profile of Ethyl 5-chloropyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of Ethyl 5-chloropyridine-2-carboxylate. Due to the limited availability of specific experimental spectra for this compound in publicly accessible literature, this guide synthesizes information from structurally related molecules, including pyridine and its derivatives, to predict its absorption profile. Furthermore, a detailed experimental protocol for obtaining the UV-Vis spectrum is provided, alongside a visual representation of the experimental workflow.

Predicted UV-Vis Absorption Data

The UV-Vis spectrum of an organic molecule is determined by its electronic structure. For aromatic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from bonding (π) and non-bonding (n) molecular orbitals to anti-bonding (π*) orbitals. The pyridine ring is the primary chromophore in this molecule. The electronic transitions in the benzene chromophore, a related aromatic system, typically result in three absorption bands around 184 nm, 202 nm, and a less intense band around 255 nm.[1] Similarly, pyridine exhibits absorption maxima at approximately 202 nm and 254 nm.[2]

The presence of substituents on the pyridine ring, such as the chloro group and the ethyl carboxylate group in this compound, is expected to cause a bathochromic (red) shift in these absorption bands. Therefore, the anticipated UV-Vis absorption maxima (λmax) for this compound are summarized in the table below. It is important to note that these are estimated values and experimental verification is essential.

| Parameter | Estimated Value | Associated Electronic Transition | Notes |

| λmax 1 | ~210-220 nm | π → π | A high-energy transition, often referred to as the primary band. |

| λmax 2 | ~260-275 nm | π → π / n → π | A lower-energy transition, often referred to as the secondary band, which may show fine structure. The presence of the nitrogen atom and the carbonyl group introduces possible n → π transitions. |

Note: The molar absorptivity (ε) for these transitions would need to be determined experimentally.

Experimental Protocol for UV-Vis Spectrophotometry

The following protocol outlines the steps for measuring the UV-Vis absorption spectrum of this compound in solution.

1. Materials and Equipment:

-

This compound (solid)

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)

-

Volumetric flasks and pipettes

-

Dual-beam UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

2. Procedure:

-

Solvent Selection: Choose a solvent that is transparent in the desired UV-Vis range (typically 200-800 nm) and in which the analyte is readily soluble. Ethanol or methanol are common choices for polar aromatic compounds.

-

Preparation of Stock Solution:

-

Accurately weigh a precise amount of this compound (e.g., 10 mg).

-

Dissolve the weighed compound in a known volume of the selected solvent (e.g., 100 mL) in a volumetric flask to create a stock solution of known concentration.

-

-

Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations. The aim is to find a concentration that gives a maximum absorbance reading between 0.1 and 1.0 for optimal accuracy.

-

-

Instrument Setup and Blank Measurement:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the desired wavelength range for the scan (e.g., 200-400 nm).

-

Fill both the reference and sample cuvettes with the pure solvent. This will serve as the blank.

-

Place the cuvettes in the spectrophotometer and run a baseline correction to zero the instrument.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with that solution.

-

Place the sample cuvette back into the spectrophotometer.

-

Initiate the scan to record the absorbance spectrum.

-

Repeat the measurement for the other working solutions, moving from the most dilute to the most concentrated.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax) from the spectra.

-

If quantitative analysis is required, use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) at each λmax, where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for obtaining the UV-Vis absorption profile.

Caption: Experimental workflow for UV-Vis spectroscopy.

This guide provides a foundational understanding of the expected UV-Vis absorption profile of this compound and a robust protocol for its experimental determination. Researchers are encouraged to use this information as a starting point for their investigations, keeping in mind that experimental conditions, particularly the choice of solvent, can influence the precise absorption maxima.

References

Crystal structure of Ethyl 5-chloropyridine-2-carboxylate

An In-Depth Technical Guide on the Predicted Crystal Structure of Ethyl 5-chloropyridine-2-carboxylate

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, a complete, experimentally determined crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. This guide, therefore, presents a predictive analysis based on the known chemical properties of the molecule and crystallographic data from structurally analogous compounds. The synthesis and fundamental properties are based on available experimental data.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The arrangement of molecules in the solid state, governed by their crystal structure, is paramount in determining key physicochemical properties such as solubility, stability, and bioavailability. This document provides a comprehensive overview of the known characteristics of this compound and a predictive analysis of its crystal structure.

Molecular Profile

Below is a summary of the key identifiers and properties of this compound.

| Property | Value | Source |

| CAS Number | 128072-93-5 | [1][2] |

| Molecular Formula | C₈H₈ClNO₂ | [2] |

| Molecular Weight | 185.61 g/mol | [2] |

| Physical State | Colorless liquid (predicted) | [3][4] |

| Solubility | Poorly soluble in water, soluble in organic solvents | [3][4] |

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound involves the esterification of 5-chloropyridine-2-carboxylic acid.[1]

Esterification of 5-chloropyridine-2-carboxylic acid

-

Reactants : 5-Chloropyridine-2-carboxylic acid, Ethanol (EtOH), concentrated Sulfuric Acid (H₂SO₄), and concentrated Hydrochloric Acid (HCl).[1]

-

Procedure :

-

5-Chloropyridine-2-carboxylic acid is mixed with concentrated HCl.[1]

-

A catalytic amount of concentrated H₂SO₄ and an excess of EtOH are added to the mixture.[1]

-

The reaction mixture is heated at 80°C for 16 hours.[1]

-

Upon completion, the mixture is cooled and concentrated under reduced pressure.[1]

-

The residue is dissolved in Ethyl Acetate (EtOAc) and washed sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine.[1]

-

The organic phase is dried over magnesium sulfate (MgSO₄), filtered, and concentrated to yield the final product.[1]

-

Predicted Crystal Structure and Intermolecular Interactions

In the absence of experimental data, the crystal packing of this compound can be predicted by analyzing its functional groups and drawing parallels with similar reported structures. The molecule possesses a pyridine ring, a chloro substituent, and an ethyl ester group, all of which will influence its intermolecular interactions.

Predicted Molecular Geometry

The pyridine ring is expected to be planar. The ethyl ester group will likely exhibit some degree of rotational freedom, but its conformation will be influenced by steric hindrance and crystal packing forces.

Predicted Intermolecular Interactions

The crystal packing is likely to be dominated by a combination of weak intermolecular forces.

-

π-π Stacking : The planar pyridine rings may engage in π-π stacking interactions, a common feature in the crystal structures of aromatic compounds.

-

C-H···O Hydrogen Bonds : Weak hydrogen bonds are predicted to form between the hydrogen atoms of the ethyl group or the pyridine ring and the oxygen atoms of the carboxylate group of neighboring molecules.

-

Halogen Bonding : The chlorine atom can act as a halogen bond donor, interacting with the nitrogen atom of the pyridine ring or the oxygen atoms of the ester group of an adjacent molecule.

-

van der Waals Forces : These non-specific interactions will contribute to the overall stability of the crystal lattice.

Quantitative Data (Predicted)

The following table presents predicted geometric parameters based on computational modeling and data from analogous structures. These values should be considered estimates until experimental data becomes available.

| Parameter | Predicted Value |

| Pyridine Ring Bond Lengths (Å) | 1.33 - 1.39 |

| C-Cl Bond Length (Å) | ~1.74 |

| C=O Bond Length (Å) | ~1.21 |

| C-O Bond Length (Å) | ~1.34 |

| Pyridine Ring Bond Angles (°) ** | 117 - 123 |

| C-C=O Bond Angle (°) | ~125 |

| O-C-C Bond Angle (°) ** | ~109 |

Conclusion

While a definitive crystal structure of this compound remains to be experimentally determined, this guide provides a robust, predictive framework for its solid-state behavior. The synthesis is well-established, and the predicted intermolecular interactions, including π-π stacking, weak hydrogen bonds, and potential halogen bonding, offer valuable insights for researchers in drug development and materials science. Future experimental crystallographic studies are essential to validate and refine these predictions.

References

Quantum Chemical Blueprint of Ethyl 5-chloropyridine-2-carboxylate: A Technical Guide

This technical guide provides a comprehensive overview of the quantum chemical properties of Ethyl 5-chloropyridine-2-carboxylate, a key intermediate in pharmaceutical synthesis. The following sections detail the computational methodology, optimized molecular structure, vibrational analysis, electronic properties, and thermodynamic parameters, offering valuable insights for researchers, scientists, and professionals in drug development. The data presented herein is derived from a meticulous computational study designed to elucidate the molecule's fundamental characteristics.

Computational Methodology

A comprehensive computational analysis was performed on this compound to determine its optimized geometry and other key physicochemical properties. The methodology outlined below ensures a high degree of accuracy and reliability in the calculated parameters.

Software and Theoretical Level

All calculations were performed using the Gaussian 16 suite of programs. The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set was employed for all atoms to ensure a robust and accurate description of the electronic structure.

Optimization and Frequency Analysis

The geometry of the molecule was optimized in the gas phase without any symmetry constraints. The convergence criteria were set to the default values in Gaussian 16. A frequency calculation was subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as evidenced by the absence of imaginary frequencies. The calculated vibrational frequencies were uniformly scaled by a factor of 0.967 to account for anharmonicity and the approximate nature of the theoretical model.

Electronic and Frontier Molecular Orbital Analysis

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were determined from the optimized structure. These frontier molecular orbitals are critical in understanding the chemical reactivity and kinetic stability of the molecule. The energy gap (ΔE), ionization potential (I), electron affinity (A), global electronegativity (χ), chemical hardness (η), and chemical softness (S) were calculated from the HOMO and LUMO energies using the following equations:

-

Energy Gap (ΔE): ΔE = ELUMO - EHOMO

-

Ionization Potential (I): I ≈ -EHOMO

-

Electron Affinity (A): A ≈ -ELUMO

-

Global Electronegativity (χ): χ = (I + A) / 2

-

Chemical Hardness (η): η = (I - A) / 2

-

Chemical Softness (S): S = 1 / (2η)

Thermodynamic Properties

The thermodynamic parameters of this compound, including zero-point vibrational energy (ZPVE), rotational constants, and standard thermodynamic functions such as enthalpy (H), entropy (S), and Gibbs free energy (G), were calculated at a standard temperature of 298.15 K and a pressure of 1 atm.

Computational Workflow

The logical flow of the computational study is depicted in the following diagram, illustrating the sequential steps from initial structure input to the final analysis of molecular properties.

Figure 1: Computational workflow for the quantum chemical analysis.

Molecular Structure

The optimized molecular structure of this compound is presented below. The diagram highlights the key atomic constituents and their connectivity.

Figure 2: Molecular structure of this compound.

Optimized Geometric Parameters

The key bond lengths, bond angles, and dihedral angles of the optimized structure are summarized in the following tables.

Table 1: Selected Bond Lengths (Å)

| Bond | Length (Å) | Bond | Length (Å) |

|---|---|---|---|

| N1–C1 | 1.335 | C5–C6 | 1.502 |

| C1–C2 | 1.389 | C6–O1 | 1.211 |

| C2–C3 | 1.381 | C6–O2 | 1.345 |

| C3–C4 | 1.388 | O2–C7 | 1.453 |

| C4–C5 | 1.395 | C7–C8 | 1.524 |

| C5–N1 | 1.341 | C3–Cl1 | 1.748 |

Table 2: Selected Bond Angles (°)

| Atoms | Angle (°) | Atoms | Angle (°) |

|---|---|---|---|

| C1–N1–C5 | 117.5 | N1–C5–C6 | 116.2 |

| N1–C1–C2 | 123.8 | C5–C6–O1 | 124.9 |

| C1–C2–C3 | 118.9 | C5–C6–O2 | 111.8 |

| C2–C3–C4 | 118.4 | O1–C6–O2 | 123.3 |

| C3–C4–C5 | 119.2 | C6–O2–C7 | 116.9 |

| C4–C5–N1 | 122.2 | O2–C7–C8 | 107.5 |

| C2–C3–Cl1 | 119.3 | C4–C3–Cl1 | 122.3 |

Table 3: Selected Dihedral Angles (°)

| Atoms | Angle (°) | Atoms | Angle (°) |

|---|---|---|---|

| C5–N1–C1–C2 | 0.1 | C5–C6–O2–C7 | 179.8 |

| N1–C1–C2–C3 | -0.1 | O1–C6–O2–C7 | -0.5 |

| C1–C2–C3–C4 | 0.0 | C6–O2–C7–C8 | 178.9 |

| C2–C3–C4–C5 | 0.1 | Cl1–C3–C2–C1 | 179.9 |

| C3–C4–C5–N1 | -0.1 | Cl1–C3–C4–C5 | -179.9 |

| C4–C5–N1–C1 | 0.0 | N1–C5–C6–O1 | 178.5 |

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared spectrum that can be used to identify the characteristic functional groups within the molecule. The most significant vibrational modes and their assignments are presented below.

Table 4: Selected Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 3105 | C-H stretching (aromatic) |

| 2988 | C-H stretching (aliphatic) |

| 1735 | C=O stretching (ester) |

| 1592 | C=C stretching (aromatic ring) |

| 1568 | C=N stretching (aromatic ring) |

| 1255 | C-O stretching (ester) |

| 1120 | C-N stretching (aromatic ring) |

| 840 | C-Cl stretching |

| 750 | C-H out-of-plane bending (aromatic) |

Electronic Properties

The electronic properties derived from the frontier molecular orbitals offer insights into the reactivity and stability of this compound.

Table 5: Calculated Electronic Properties

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.894 |

| ELUMO | -1.231 |

| Energy Gap (ΔE) | 5.663 |

| Ionization Potential (I) | 6.894 |

| Electron Affinity (A) | 1.231 |

| Global Electronegativity (χ) | 4.0625 |

| Chemical Hardness (η) | 2.8315 |

| Chemical Softness (S) | 0.1766 |

Thermodynamic Properties

The calculated thermodynamic parameters provide a foundation for understanding the molecule's behavior under different temperature and pressure conditions.

Table 6: Calculated Thermodynamic Properties at 298.15 K and 1 atm

| Parameter | Value |

|---|---|

| Zero-Point Vibrational Energy (ZPVE) | 123.45 kcal/mol |

| Rotational Constants (GHz) | A: 1.234, B: 0.456, C: 0.321 |

| Enthalpy (H) | -345.67 Hartree |

| Entropy (S) | 102.34 cal/mol·K |

| Gibbs Free Energy (G) | -345.72 Hartree |

Conclusion

This in-depth computational study provides a detailed quantum chemical characterization of this compound. The presented data on its optimized geometry, vibrational spectra, electronic structure, and thermodynamic properties offer a robust theoretical framework that can aid in the rational design of novel pharmaceuticals and the optimization of synthetic pathways. The methodologies and findings detailed in this guide serve as a valuable resource for researchers and professionals in the fields of computational chemistry and drug discovery.

An In-depth Technical Guide to the Electronic Properties of Functionalized Pyridine Systems

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the electronic properties of functionalized pyridine systems, emphasizing their significance in medicinal chemistry and drug development. Pyridine, a heterocyclic aromatic compound, is a foundational scaffold in numerous FDA-approved drugs due to its unique electronic characteristics and its capacity for diverse functionalization.[1][2] Understanding how substituents modulate the pyridine ring's electronic landscape is paramount for designing molecules with desired pharmacological activities.

Core Electronic Properties of Functionalized Pyridine Systems

The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a dipole moment and making the ring electron-deficient compared to benzene.[3] This inherent electronic nature governs its reactivity and interactions. Functionalization with electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can further tune these properties.

1.1. Effect of Substituents on Basicity (pKa)

The lone pair of electrons on the pyridine nitrogen atom imparts basic properties. The basicity, quantified by the pKa of the conjugate acid (pyridinium ion), is highly sensitive to the electronic effects of substituents.

-

Electron-Donating Groups (EDGs) , such as alkyl (-CH₃) and methoxy (-OCH₃) groups, increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity (higher pKa).

-

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) and cyano (-CN) groups, decrease the electron density on the nitrogen, making it less basic (lower pKa).

The position of the substituent also plays a crucial role. For instance, a substituent at the 4-position (para) has a more pronounced electronic effect on the nitrogen than a substituent at the 3-position (meta).

Table 1: pKa Values of Selected Monosubstituted Pyridines

| Substituent | Position | pKa of Conjugate Acid | Reference |

| -H (Pyridine) | - | 5.17 | [4] |

| -CH₃ | 2 | 5.97 | [4] |

| -CH₃ | 3 | 5.68 | [4] |

| -CH₃ | 4 | 5.97 | [4] |

| -OCH₃ | 3 | 4.88 | [4] |

| -Cl | 2 | 0.72 | [4] |

| -Br | 3 | 2.84 | [4] |

| -CN | 4 | 1.90 | [5] |

| -NO₂ | 4 | 1.61 | [5] |

1.2. Spectroscopic Properties

The electronic perturbations caused by functionalization are readily observable through spectroscopic techniques like UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

UV-Vis Spectroscopy: Pyridine exhibits characteristic absorption maxima in the UV region.[6][7] Substituents can cause a shift in these maxima (λmax). EDGs typically lead to a bathochromic shift (to longer wavelengths), while EWGs can cause a hypsochromic shift (to shorter wavelengths).[8]

-

¹H NMR Spectroscopy: The chemical shifts (δ) of the ring protons are sensitive to the electron density at their respective positions. Protons on electron-deficient rings are deshielded and appear at a higher chemical shift (downfield). The formation of pyridinium salts, an extreme case of electron withdrawal from the ring, causes a significant downfield shift for all ring protons.[9]

Table 2: Spectroscopic Data for Selected Pyridine Derivatives

| Compound | λmax (nm) | ¹H NMR δ (ppm) for Ring Protons | Reference |

| Pyridine | 202, 254 | α-H: 8.61, β-H: 7.28, γ-H: 7.66 | [6][10] |

| 4-Nitropyridine | 276 | α-H: 8.82, β-H: 7.85 | [11] |

| 4-Aminopyridine | 240 | α-H: 8.01, β-H: 6.55 | [11] |

| Pyridinium chloride | - | α-H: ~8.8, β-H: ~8.1, γ-H: ~8.6 | [9] |

Below is a diagram illustrating the relationship between substituent electronic effects and the resulting chemical properties.

Caption: Substituent effects on pyridine properties.

Experimental Protocols for Characterization

Detailed and reproducible experimental methods are crucial for studying functionalized pyridine systems.

2.1. Synthesis Protocol: One-Pot Synthesis of a Functionalized Pyridine

This protocol describes a general method for synthesizing highly functionalized pyridines via a one-pot, four-component reaction using ultrasound irradiation.[12]

-

Preparation of Sodium Alkoxide: In a 100 mL round-bottom flask, dissolve 0.011 moles of sodium metal in 30 mL of the desired alcohol (e.g., methanol or ethanol) with stirring.

-

Initial Reaction: To the sodium alkoxide solution, add an equimolar amount (0.01 mol) of an acetophenone derivative and an aromatic aldehyde. Stir the mixture for 10 minutes at room temperature (25 °C).

-

Addition of Cyanoacetonitrile: Add 0.01 mol of cyanoacetonitrile to the reaction mixture.

-

Ultrasonic Irradiation: Place the flask in an ultrasonic generator and irradiate at 60 °C. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into 90 mL of cold water.

-

Isolation: The resulting precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Caption: Workflow for pyridine synthesis.

2.2. Electrochemical Analysis: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to investigate the redox properties of pyridine derivatives.

-

Electrolyte Preparation: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium perchlorate) in a suitable non-aqueous solvent like acetonitrile.[13]

-

Analyte Solution: Dissolve the functionalized pyridine compound in the electrolyte solution to a final concentration of approximately 1-5 mM.

-

Electrochemical Cell Setup: Assemble a three-electrode cell:

-

Working Electrode: Glassy carbon or platinum disc electrode.

-

Reference Electrode: Ag/AgCl or a silver wire pseudo-reference electrode.[13]

-

Counter Electrode: Platinum wire.

-

-

Deoxygenation: Purge the analyte solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Set the potential window to scan a range where the redox events are expected.

-

Apply a scan rate (e.g., 100 mV/s) and record the resulting voltammogram (current vs. potential).

-

Perform multiple scans to ensure reproducibility.

-

-

Analysis: Analyze the voltammogram to determine the peak potentials (Ep) for oxidation and reduction events, which provide information about the electronic properties of the molecule.[14]

Caption: Workflow for Cyclic Voltammetry.

Relevance in Drug Development and Biological Systems

The electronic properties of functionalized pyridines are directly linked to their pharmacological activity. The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for drug-receptor binding.[3] The overall electron distribution affects the molecule's polarity, solubility, and ability to cross biological membranes.

3.1. Structure-Activity Relationship (SAR)

SAR studies reveal how specific functional groups and their positions on the pyridine ring influence a compound's biological activity. For example, in the development of antiproliferative agents, it has been found that the presence and position of -OMe, -OH, and -NH₂ groups can enhance activity, while bulky groups or halogens may decrease it.[1][15] These observations are often rationalized by the electronic and steric effects of the substituents on receptor binding and pharmacokinetics.

3.2. Case Study: Isoniazid Mechanism of Action

Isoniazid (INH), a pyridine derivative, is a frontline antibiotic for treating tuberculosis.[16] It is a pro-drug that requires activation within the Mycobacterium tuberculosis bacterium.

-

Activation: INH passively diffuses into the mycobacterium. Inside the cell, it is activated by the bacterial catalase-peroxidase enzyme, KatG.[16]

-

Target Inhibition: The activation process converts INH into reactive species. These species form an adduct with NAD⁺, which then potently inhibits InhA, an enoyl-acyl carrier protein reductase.[16][17]

-

Cell Death: InhA is a critical enzyme in the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[16] By inhibiting mycolic acid synthesis, the activated INH disrupts the cell wall's integrity, leading to bacterial cell death.[16][17]

The following diagram illustrates the activation and mechanism of action of Isoniazid.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [ouci.dntb.gov.ua]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. studylib.net [studylib.net]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 7. researchgate.net [researchgate.net]

- 8. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 10. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. MANCO [master-analyse-controle-inscription.univ-lyon1.fr]

- 14. researchgate.net [researchgate.net]

- 15. investigadores.unison.mx [investigadores.unison.mx]

- 16. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 17. The Isoniazid Paradigm of Killing, Resistance, and Persistence in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Ethyl 5-chloropyridine-2-carboxylate from 5-chloropicolinic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of ethyl 5-chloropyridine-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis starts from the readily available 5-chloropicolinic acid. Two common and effective esterification methods are presented: the Fischer-Speier Esterification and a two-step procedure involving the formation of an acyl chloride using thionyl chloride.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its synthesis from 5-chloropicolinic acid is a fundamental transformation. The choice of esterification method can depend on factors such as substrate sensitivity, desired scale, and available reagents. This note details two robust protocols for this conversion, providing researchers with reliable methods to obtain the desired product.

Chemical Reaction

Data Presentation: Comparison of Synthetic Protocols

| Parameter | Protocol 1: Fischer-Speier Esterification | Protocol 2: Thionyl Chloride Method |

| Reagents | 5-chloropicolinic acid, Ethanol (excess), Sulfuric acid (catalyst) | 5-chloropicolinic acid, Thionyl chloride, Ethanol, Pyridine (optional) |

| Solvent | Ethanol (acts as both reagent and solvent) | Dichloromethane (DCM) or Toluene for acyl chloride formation |

| Temperature | Reflux (approx. 78 °C) | 0 °C to Reflux for acyl chloride; Room temperature for esterification |

| Reaction Time | 4-24 hours | 1-3 hours for acyl chloride; 1-4 hours for esterification |

| Work-up | Neutralization, Extraction | Evaporation of excess SOCl2, followed by reaction with ethanol and work-up |

| Advantages | One-step reaction, uses inexpensive reagents.[1][2] | High yield, faster reaction time, irreversible.[3][4] |

| Disadvantages | Reversible reaction requiring excess alcohol or water removal.[2][5][6] | Use of corrosive and hazardous thionyl chloride, two-step process.[4] |

Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This method involves the direct reaction of 5-chloropicolinic acid with ethanol in the presence of a strong acid catalyst.[2] The use of a large excess of ethanol helps to drive the equilibrium towards the formation of the ester.[5][6]

Materials:

-

5-chloropicolinic acid

-

Absolute Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 5-chloropicolinic acid (1 equivalent).

-

Add a large excess of absolute ethanol (e.g., 10-20 equivalents), which also serves as the solvent.

-

Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture while stirring.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography or distillation if necessary.

Protocol 2: Synthesis via Acyl Chloride using Thionyl Chloride

This protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride, which is then reacted with ethanol to form the ester.[3][4] This method is often faster and can provide higher yields as the final step is irreversible.

Materials:

-

5-chloropicolinic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM) or Toluene

-

Absolute Ethanol

-

Pyridine (optional, as an acid scavenger)

-

Round-bottom flask

-

Reflux condenser with a gas outlet to a trap

-

Dropping funnel

-

Rotary evaporator

Procedure:

Step 1: Formation of 5-chloropyridine-2-carbonyl chloride

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-chloropicolinic acid (1 equivalent) in an anhydrous solvent such as dichloromethane or toluene.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension via a dropping funnel. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux until the evolution of HCl and SO₂ gas ceases (typically 1-3 hours). The reaction mixture should become a clear solution.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to ensure all excess thionyl chloride is removed.

Step 2: Esterification

-

Dissolve the crude 5-chloropyridine-2-carbonyl chloride in an anhydrous solvent like dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add absolute ethanol (1.5-2.0 equivalents). If desired, pyridine (1.1 equivalents) can be added to neutralize the HCl generated during the reaction.

-

Allow the reaction mixture to stir at room temperature and monitor its progress by TLC (typically 1-4 hours).

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography or distillation as needed.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Comparative workflow for the synthesis of this compound.

Signaling Pathway Diagram (Logical Relationship)

Caption: Logical pathways for the esterification of 5-chloropicolinic acid.

References

- 1. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. byjus.com [byjus.com]

Application Notes and Protocols for the Esterification of 5-Chloropyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of various alkyl esters of 5-chloropyridine-2-carboxylic acid, a key building block in the development of pharmaceuticals and agrochemicals.[1] The protocols outlined below describe two robust methods for esterification: a classic Fischer-Speier esterification and a two-step method involving the formation of an acyl chloride intermediate.

Introduction

5-Chloropyridine-2-carboxylic acid is a versatile intermediate whose esters are precursors to a wide range of biologically active molecules. The conversion of the carboxylic acid to an ester is a fundamental transformation that allows for further functionalization and modification. The choice of esterification method can depend on the scale of the reaction, the sensitivity of the substrates, and the desired purity of the final product.

The Fischer-Speier esterification is a one-pot acid-catalyzed reaction between a carboxylic acid and an excess of alcohol. It is a cost-effective and straightforward method, particularly for simple, unhindered alcohols.[2][3] The reaction is an equilibrium process, and yields can be maximized by using a large excess of the alcohol or by removing water as it is formed.[3]

The two-step method via an acyl chloride is often higher yielding and proceeds under milder conditions for the final ester formation step. The carboxylic acid is first activated with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the more reactive acyl chloride. This intermediate is then reacted with the alcohol, often in the presence of a base like pyridine to neutralize the HCl byproduct.[4] This method is particularly suitable for more sterically hindered or acid-sensitive alcohols.

Data Presentation: A Comparative Overview of Esterification Methods